Home > Products > Screening Compounds P38078 > 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one - 503425-25-0

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Catalog Number: EVT-1336680
CAS Number: 503425-25-0
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a quinazolinone core structure, characterized by a bicyclic system that includes a benzene ring fused to a pyrimidine ring, along with a thioxo group that significantly influences its reactivity and biological properties.

Source

The compound can be synthesized through various chemical methods that involve the reaction of suitable precursors. It is studied for its potential as an enzyme inhibitor and for other therapeutic properties, making it a subject of interest in pharmaceutical research.

Classification

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is classified as:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Quinazolinones
  • Functional Group: Thioxo group
Synthesis Analysis

Methods

The synthesis of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

  1. Starting Materials: The synthesis begins with anthranilic acid or its derivatives and appropriate aldehydes.
  2. Cyclization Reaction: The reaction often employs thiourea or isothiocyanates under acidic or basic conditions to promote cyclization.
  3. Solvent and Temperature: Common solvents include ethanol or water, with reactions conducted at room temperature or slightly elevated temperatures to facilitate product formation.

Technical Details

A typical synthetic route may involve:

  • Mixing anthranilic acid (1 mmol) with a substituted benzaldehyde (1 mmol) in an aqueous medium.
  • Addition of a catalyst such as hydrochloric acid or a base like sodium hydroxide.
  • Heating the mixture to promote cyclization, followed by purification through recrystallization from ethanol.

Characterization of the final product is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Molecular Structure Analysis

Data

  • Molecular Formula: C13H12N2O1S
  • Molecular Weight: Approximately 248.31 g/mol
  • Key Functional Groups: Thioxo group (C=S), methoxy group (-OCH₃), and amine group (-NH).
Chemical Reactions Analysis

Reactions

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions:

  1. Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
  2. Reduction: Reduction reactions can convert the compound into different dihydroquinazolinone derivatives.
  3. Substitution Reactions: Electrophilic substitution can introduce new substituents onto the aromatic rings.

Technical Details

Common reagents and conditions include:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
  • Electrophilic Substitution Catalysts: Aluminum chloride or iron(III) chloride for substitution reactions.
Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is primarily linked to its interaction with biological targets such as enzymes. The thioxo group plays a crucial role in modulating enzyme activity through reversible binding mechanisms.

Process

  1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
  2. Antioxidant Activity: It may also exhibit antioxidant properties by scavenging free radicals, contributing to its therapeutic potential against oxidative stress-related diseases.

Data

Research indicates that derivatives of quinazolinones exhibit varying degrees of biological activity, including anti-inflammatory and anticancer effects, which are attributed to their structural features.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point ranges from 180°C to 210°C depending on purity and specific substitutions.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from spectral analyses (NMR, IR) provide insights into functional groups and molecular interactions.

Applications

Scientific Uses

The applications of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one are diverse:

  1. Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor in the treatment of various diseases including cancer and inflammation.
  2. Synthetic Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds with desired biological activities.
  3. Research Studies: Employed in studies related to oxidative stress and its implications in chronic diseases.

This compound's unique structural attributes make it a valuable candidate for further research in drug development and synthetic methodologies.

Introduction to Quinazolinone Derivatives

Structural Significance of the 2,3-Dihydroquinazolin-4(1H)-One Scaffold

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold represents a privileged heterocyclic structure in medicinal chemistry, characterized by a bicyclic system comprising a benzene ring fused with a partially saturated pyrimidin-4(3H)-one ring. This rigid yet adaptable framework provides exceptional spatial orientation for pharmacophoric substituents while maintaining favorable physicochemical properties. The scaffold exists predominantly in the keto-tautomeric form under physiological conditions, enhancing hydrogen-bonding capabilities crucial for biomolecular interactions [3] [6]. X-ray crystallographic analyses of substituted DHQ derivatives reveal a near-planar conformation of the bicyclic system with slight puckering at the C2 and N3 positions, facilitating both π-π stacking interactions with aromatic residues and directional hydrogen bonding in enzyme active sites [6]. This structural duality underpins the scaffold's versatile bioactivity profile, enabling interactions with diverse biological targets ranging from enzymes to receptors and ion channels. The presence of multiple hydrogen bond acceptors (carbonyl oxygen, N1, and optionally thioxo sulfur) and donors (N-H groups) creates a molecular recognition motif that mimics peptide backbones, explaining its frequent occurrence in bioactive molecules targeting proteolytic enzymes and signaling proteins [4] [6].

Role of Substitutions in Bioactivity: Focus on 3-Methoxybenzyl and Thioxo Groups

The bioactivity of quinazolinone derivatives exhibits profound dependence on strategic substitution patterns, particularly at the N3 and C2 positions. Introduction of a 3-methoxybenzyl moiety at N3 significantly enhances membrane permeability due to the lipophilic aromatic system combined with moderate polarity from the ether oxygen. This substitution pattern has demonstrated improved CNS penetration capabilities in related compounds, suggesting potential for targeting neurological targets or intracellular enzymes [1] [6]. More critically, the methoxy group at the meta-position participates in directional hydrogen bonding with biological targets while avoiding steric hindrance associated with ortho-substitution, as evidenced by molecular docking studies of analogous compounds against cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) [1].

The 2-thioxo modification (replacing the 2-oxo group) substantially alters the electronic properties and binding characteristics of the quinazolinone core. This substitution introduces a thiocarbonyl group with enhanced polarizability and hydrogen-bond accepting capacity compared to the carbonyl oxygen. Crucially, the thioxo group increases the compound's ability to act as a Michael acceptor for nucleophilic cysteine residues in enzyme active sites, enabling covalent inhibition mechanisms for targets like cysteine proteases [1] [5]. Comparative studies of 2-thioxo versus 2-oxo quinazolinones demonstrate significantly improved enzyme inhibitory potency against α-glucosidase (IC₅₀ improvement from micromolar to nanomolar range) and enhanced anticancer activity in colon carcinoma models, attributed to improved target engagement and possible metabolic stabilization [1].

Table 1: Comparative Bioactivity of Quinazolinone Derivatives with Different Substituents

Core StructureN3 SubstituentC2 SubstituentNotable Biological ActivitiesReference
2,3-Dihydroquinazolin-4(1H)-one3-MethoxybenzylThioxoCOX-2 inhibition, LDHA inhibition, Apoptosis induction [1]
2,3-Dihydroquinazolin-4(1H)-oneBenzylOxoModerate α-glucosidase inhibition [1]
2,3-Dihydroquinazolin-4(1H)-one3-ChlorobenzylThioxoAntileishmanial activity (IC₅₀ = 0.05 µg/mL) [6]
Quinazolin-4(3H)-oneUnsubstitutedOxoMinimal bioactivity [3]
2,3-Dihydroquinazolin-4(1H)-one3-MethoxybenzylOxoReduced enzyme inhibition compared to thioxo analog [1]

Historical Evolution of Quinazolinone-Based Drug Discovery

The medicinal exploration of quinazolinones spans over a century, beginning with the isolation of natural derivatives from traditional medicinal plants. The seminal discovery of febrifugine from Dichroa febrifuga roots established the scaffold's antimalarial potential, prompting systematic synthetic efforts [3]. The mid-20th century witnessed the development of clinically successful antihypertensive agents like prazosin and doxazosin, which feature the 4-oxoquinazoline core and function as α₁-adrenergic antagonists [3]. These successes validated the pharmacophore potential of the quinazolinone system and stimulated extensive structure-activity relationship (SAR) studies. The oncological breakthrough came with tyrosine kinase inhibitors gefitinib and erlotinib, approved for non-small cell lung cancer treatment, which incorporate 4-anilinoquinazoline scaffolds targeting the epidermal growth factor receptor (EGFR) kinase domain [3].

The evolution toward 2-thioxo derivatives represents a more recent innovation driven by recognition of the enhanced hydrogen-bonding capacity and improved metabolic stability imparted by sulfur substitution. Contemporary drug discovery programs increasingly focus on multifunctional derivatives incorporating both the 2-thioxo modification and N3-arylalkyl substitutions, particularly for targets in oncology, infectious diseases, and metabolic disorders. The compound 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one emerges from this modern design paradigm, incorporating both the bioisosteric thioxo group and the optimized 3-methoxybenzyl substituent to maximize target engagement with key enzymes implicated in inflammation, cancer metabolism, and parasitic survival [1] [6].

Properties

CAS Number

503425-25-0

Product Name

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4g/mol

InChI

InChI=1S/C16H14N2O2S/c1-20-12-6-4-5-11(9-12)10-18-15(19)13-7-2-3-8-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21)

InChI Key

OJRQEJNHPDXYOU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3NC2=S

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3NC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.